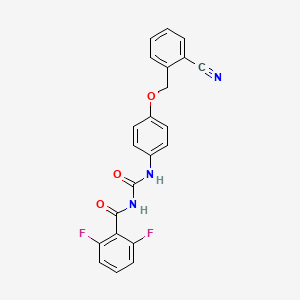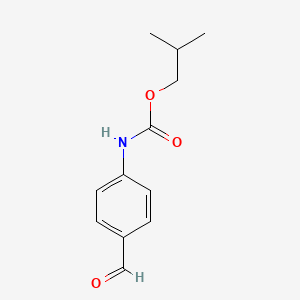![molecular formula C20H20Br2O4 B14470328 4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) CAS No. 65693-91-6](/img/structure/B14470328.png)
4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected via a hexane-1,6-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) typically involves the reaction of 3-bromobenzaldehyde with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the aldehyde groups. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzoic acid)
Reduction: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzyl alcohol)
Substitution: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-substituted-benzaldehyde)
Applications De Recherche Scientifique
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzamide
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is unique due to the presence of bromine atoms and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65693-91-6 |
|---|---|
Formule moléculaire |
C20H20Br2O4 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
3-bromo-4-[6-(2-bromo-4-formylphenoxy)hexoxy]benzaldehyde |
InChI |
InChI=1S/C20H20Br2O4/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-14H,1-4,9-10H2 |
Clé InChI |
CIAXFYHSYPKNKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Br)OCCCCCCOC2=C(C=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


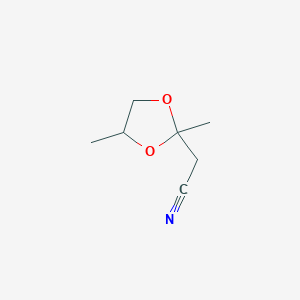
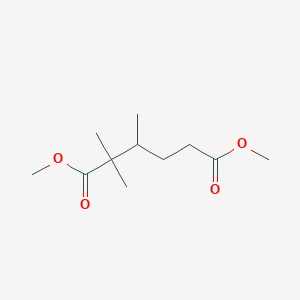

![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)


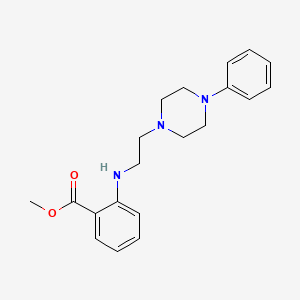

![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)


